6-Chloropyridazin-3-yl trifluoromethanesulfonate
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Overview
Description
6-Chloropyridazin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C5H2ClF3N2O3S and a molecular weight of 262.59 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications.
Preparation Methods
The preparation of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves several synthetic routes. One common method includes the reaction of 6-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Chloropyridazin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It is often used in coupling reactions with other heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium complexes. The major products formed from these reactions vary based on the specific reactants and conditions used.
Scientific Research Applications
6-Chloropyridazin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
6-Chloropyridazin-3-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
6-Chloropyridazine: A precursor in the synthesis of this compound.
Trifluoromethanesulfonic Anhydride: Used in the preparation of the compound.
Other Pyridazine Derivatives: These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other pyridazine derivatives.
Properties
IUPAC Name |
(6-chloropyridazin-3-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O3S/c6-3-1-2-4(11-10-3)14-15(12,13)5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNBUMAPNUZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OS(=O)(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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